molecular formula C13H16N2O8S B2450260 Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate CAS No. 2365418-81-9

Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate

Cat. No.: B2450260
CAS No.: 2365418-81-9
M. Wt: 360.34
InChI Key: LSPFVYROEPZYKL-UHFFFAOYSA-N
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Description

Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate is a complex organic compound with the molecular formula C13H16N2O8S It is characterized by the presence of a nitro group, a sulfonamide group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonamidation: The reaction of the nitrobenzoate with methanesulfonamide.

    Esterification: The formation of the ester group through the reaction with methanol and ethyl oxalate.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of alcohols or other substituted derivatives.

Scientific Research Applications

Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes and proteins. The ester group may undergo hydrolysis, releasing active intermediates that can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[N-(2-ethoxy-2-oxoethyl)methylsulfonamido]-3-nitrobenzoate: A closely related compound with a similar structure but different substituents.

    Ethyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate: Another similar compound with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 4-[(2-ethoxy-2-oxoethyl)-methylsulfonylamino]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O8S/c1-4-23-12(16)8-14(24(3,20)21)10-6-5-9(13(17)22-2)7-11(10)15(18)19/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPFVYROEPZYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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